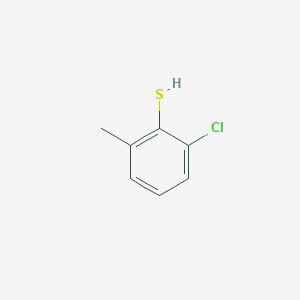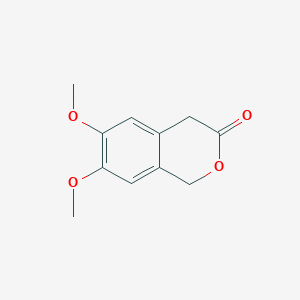
3,4-ジメチル-3-シクロヘキセニルメタナール
説明
3,4-Dimethyl-3-cyclohexenylmethanal, also known as 3,4-dimethylcyclohex-3-ene-1-carbaldehyde, is an organic compound with the molecular formula C₉H₁₄O. It is a cyclic aldehyde characterized by a cyclohexene ring substituted with two methyl groups and an aldehyde functional group. This compound is notable for its use in various chemical syntheses and its presence in certain natural products.
科学的研究の応用
3,4-Dimethyl-3-cyclohexenylmethanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
Target of Action
3,4-Dimethyl-3-cyclohexenylmethanal, also known as 3,4-Dimethyl-3-cyclohexenecarbaldehyde , is a chemical compound that is primarily used in the preparation of secondary amine compounds . These secondary amine compounds act as tRNA synthetase inhibitors, which are useful in killing Gram-negative bacteria .
Mode of Action
It is known to be used in the synthesis of secondary amine compounds . These compounds inhibit tRNA synthetase, an enzyme crucial for protein synthesis in bacteria, thereby inhibiting bacterial growth .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dimethyl-3-cyclohexenylmethanal are related to its role in the synthesis of secondary amine compounds . These compounds inhibit the action of tRNA synthetase, disrupting protein synthesis in bacteria and leading to their death .
Result of Action
The primary result of the action of 3,4-Dimethyl-3-cyclohexenylmethanal is the inhibition of bacterial growth . By contributing to the synthesis of secondary amine compounds that inhibit tRNA synthetase, it disrupts protein synthesis in bacteria, leading to their death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclohexenylmethanal typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2,3-dimethyl-1,3-butadiene, the compound undergoes a cyclization reaction to form the cyclohexene ring.
Industrial Production Methods: Industrial production of 3,4-Dimethyl-3-cyclohexenylmethanal may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the cyclization and formylation steps, making the process more efficient and scalable.
Types of Reactions:
Oxidation: 3,4-Dimethyl-3-cyclohexenylmethanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed:
Oxidation: 3,4-Dimethyl-3-cyclohexenecarboxylic acid.
Reduction: 3,4-Dimethyl-3-cyclohexenylmethanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
類似化合物との比較
3,4-Dimethyl-3-cyclohexenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3,4-Dimethyl-3-cyclohexenylmethanol: The reduced form of the aldehyde, containing an alcohol group.
3,4-Dimethyl-3-cyclohexenecarbaldehyde: Another name for the same compound, emphasizing the aldehyde functional group.
Uniqueness: 3,4-Dimethyl-3-cyclohexenylmethanal is unique due to its specific substitution pattern on the cyclohexene ring and the presence of an aldehyde group. This combination of features makes it a versatile intermediate in organic synthesis and valuable in various research applications.
特性
IUPAC Name |
3,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNKSAQZMVMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336955 | |
| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18022-66-7 | |
| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18022-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)








![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)
